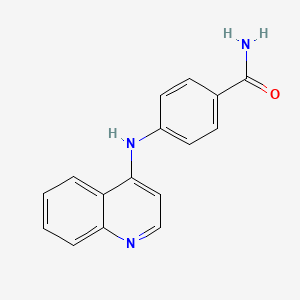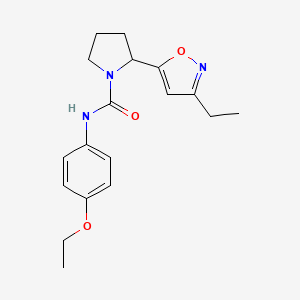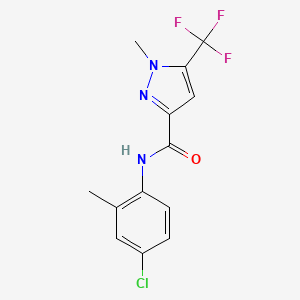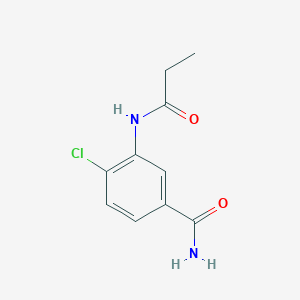![molecular formula C21H18N2O2 B4496703 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one](/img/structure/B4496703.png)
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Übersicht
Beschreibung
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[63104,12]dodeca-4(12),5,7,10-tetraen-9-one is a complex organic compound with a unique structure that combines multiple ring systems
Vorbereitungsmethoden
The synthesis of 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one involves multiple steps, typically starting with the preparation of the isoquinoline and azatricyclo intermediates. Common synthetic routes include:
Isoquinoline Synthesis: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Azatricyclo Intermediate Synthesis: This involves the formation of the tricyclic core through a series of cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Final Coupling: The isoquinoline and azatricyclo intermediates are then coupled under specific conditions, such as using a strong base and a suitable solvent, to form the final compound.
Analyse Chemischer Reaktionen
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring systems, using reagents like sodium hydride and alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form new ring structures.
Wissenschaftliche Forschungsanwendungen
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one include:
Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Isoquinoline Derivatives: These compounds have the isoquinoline structure and are studied for their pharmacological properties.
Tricyclic Compounds: These compounds have a similar tricyclic structure and are explored for their potential in drug design and materials science.
The uniqueness of this compound lies in its combination of multiple ring systems, which provides a distinct set of chemical and biological properties not found in simpler compounds.
Eigenschaften
IUPAC Name |
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-17-7-3-6-15-9-10-22(19(15)17)13-18(20)21(25)23-11-8-14-4-1-2-5-16(14)12-23/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHHDUWDHAULIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4496631.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4496636.png)



![methyl 3-hydrazinoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B4496653.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B4496672.png)
![((1s,5s)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-l-isoleucine](/img/structure/B4496675.png)
![2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B4496682.png)
![1-METHANESULFONYL-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4496711.png)
![7-(4-chlorophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4496713.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4496717.png)
![4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B4496721.png)
